molecular formula C9H7N3S B1483677 2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile CAS No. 1801971-79-8

2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile

Cat. No.: B1483677
CAS No.: 1801971-79-8
M. Wt: 189.24 g/mol
InChI Key: DEHCCUXHALUGIR-UHFFFAOYSA-N
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Description

2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing a sulfur atom, which imparts unique chemical and physical properties to its derivatives. This compound has garnered interest in various fields, including medicinal chemistry, material science, and organic synthesis.

Synthetic Routes and Reaction Conditions:

  • Heterocyclization: One common method involves the heterocyclization of thiophene derivatives with appropriate reagents to form the pyrazolyl ring.

  • Condensation Reactions: Techniques such as the Gewald synthesis, Paal-Knorr synthesis, and Fiesselmann synthesis are employed to construct thiophene derivatives.

Industrial Production Methods: The industrial production of thiophene derivatives often involves large-scale heterocyclization reactions under controlled conditions to ensure high yield and purity. Advanced purification techniques, such as recrystallization and chromatography, are used to obtain the final product.

Types of Reactions:

  • Oxidation: Thiophene derivatives can undergo oxidation reactions to form sulfoxides and sulfones.

  • Reduction: Reduction reactions can convert thiophene derivatives to their corresponding saturated analogs.

  • Substitution: Electrophilic and nucleophilic substitution reactions are common, where various functional groups can be introduced into the thiophene ring.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a catalyst.

  • Substitution: Utilizing reagents like halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products Formed:

  • Sulfoxides and sulfones from oxidation reactions.

  • Saturated thiophenes from reduction reactions.

  • Various substituted thiophenes from substitution reactions.

Scientific Research Applications

2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile has diverse applications in scientific research:

  • Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals with potential therapeutic properties, such as anti-inflammatory, antimicrobial, and anticancer agents.

  • Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

  • Organic Synthesis: It is utilized as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism by which 2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the biological context.

Comparison with Similar Compounds

  • Thiophene-2-carboxylic acid: A related compound with applications in organic synthesis and material science.

  • Methiopropamine: Structurally similar, used as a research chemical with stimulant properties.

  • Tioconazole: A thiophene derivative used as an antifungal agent.

This compound's versatility and potential make it a valuable subject of study in both academic and industrial research. Its applications span across multiple disciplines, highlighting its importance in advancing scientific knowledge and technological development.

Properties

IUPAC Name

2-(3-thiophen-2-ylpyrazol-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3S/c10-4-6-12-5-3-8(11-12)9-2-1-7-13-9/h1-3,5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEHCCUXHALUGIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C=C2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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